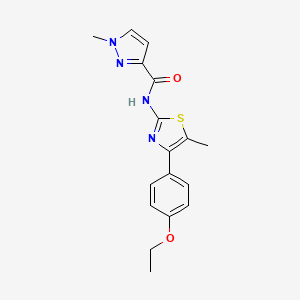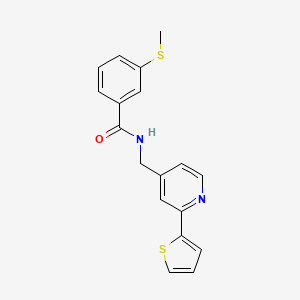
3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16N2OS2 and its molecular weight is 340.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Characterization
Compounds with structural similarities to 3-(Methylthio)-N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)benzamide have been extensively studied for their synthetic routes and molecular characteristics. For instance, derivatives of pyridine and thiophene, such as those involving thiadiazolobenzamide, have been synthesized via cyclization of thioxothiourea, showcasing the chemical versatility and the potential for creating complex molecules with specific properties (Adhami et al., 2012).
Antimicrobial and Antioxidant Activities
Research on benzamide derivatives, including those related to the thiophene and pyridine moieties, has revealed significant antimicrobial and antioxidant properties. These findings suggest that such compounds could have potential applications in developing new therapeutic agents. A study by Vartale et al. (2016) on 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives demonstrated potent antioxidant activities, indicative of the broader potential of similar compounds in combating oxidative stress (Vartale et al., 2016).
Catalysis and Chemical Reactions
The structural framework of this compound-like molecules also lends itself to applications in catalysis. For example, research has shown that similar compounds can be used in meta-selective C-H borylation of benzamides and pyridines, highlighting their role in facilitating selective chemical transformations (Yang et al., 2019).
Molecular Docking and Biological Studies
The application of related compounds in molecular docking and biological studies, particularly in exploring their interactions with proteins, has been a subject of interest. Such studies are foundational for drug discovery and development, where understanding the molecular basis of compound-target interactions is crucial. A study by Flefel et al. (2018) on novel pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, involved in silico molecular docking screenings, illustrates the potential of these compounds in pharmaceutical research (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-15-5-2-4-14(11-15)18(21)20-12-13-7-8-19-16(10-13)17-6-3-9-23-17/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKUOBLMCGYCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
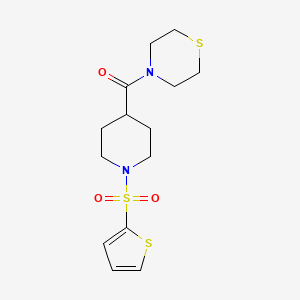
![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)
![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)

![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)
![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2883708.png)
![3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B2883709.png)
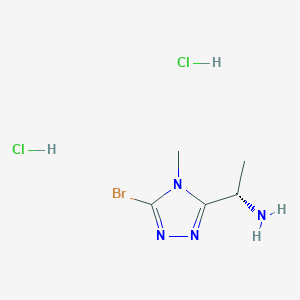
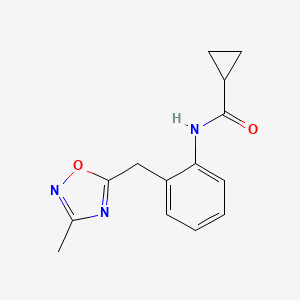
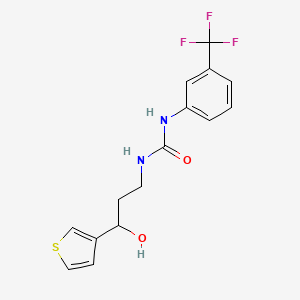

![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2883715.png)

